[5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-fluorobenzoate
Description
This compound is a quinoline derivative featuring a 5-chloro substituent, a morpholin-4-ylmethyl group at position 7, and a 2-fluorobenzoate ester at position 6. Its synthesis involves the reaction of 2-fluorobenzoyl chloride with a substituted 8-hydroxyquinoline precursor under controlled conditions . Quinoline derivatives are of interest in medicinal chemistry due to their anticancer and antimicrobial properties, with substituent positioning critically modulating these effects .
Properties
IUPAC Name |
[5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O3/c22-17-12-14(13-25-8-10-27-11-9-25)20(19-15(17)5-3-7-24-19)28-21(26)16-4-1-2-6-18(16)23/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKAJAITLIDDCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=C3C=CC=NC3=C2OC(=O)C4=CC=CC=C4F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-fluorobenzoate typically involves a multi-step process:
Starting Materials: The synthesis begins with 5-chloro-8-hydroxyquinoline and 2-fluorobenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, which facilitates the esterification process.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The chloro group on the quinoline ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, [5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-fluorobenzoate is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as an antimicrobial and anticancer agent. The presence of the quinoline ring and the morpholine moiety contributes to its biological activity, making it a candidate for drug development .
Medicine
In medicine, research focuses on the compound’s ability to inhibit specific enzymes or pathways involved in disease processes. Its potential as a therapeutic agent for conditions such as cancer, bacterial infections, and viral diseases is of significant interest.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-fluorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Key Observations :
- Position 7 substituents (e.g., morpholinomethyl vs. chlorine in other analogs) significantly alter steric and electronic profiles, impacting receptor binding or crystal packing .
Crystallographic and Supramolecular Features
X-ray studies reveal that the target compound exhibits a planar quinoline core with intermolecular C–H···O and π-π interactions stabilizing its crystal lattice . In contrast, analogs lacking the morpholinomethyl group, such as (5-chloroquinolin-8-yl)-2-fluorobenzoate, display reduced hydrogen-bonding networks, leading to differences in melting points and solubility . Tools like Mercury CSD enable visualization of these variations, showing how the morpholinomethyl group disrupts dense packing patterns observed in simpler derivatives .
Methodological Considerations
- Structure Validation : Programs like SHELXL and PLATON ensure accuracy in crystallographic refinements, critical for reliable comparisons .
- Database Tools : The Cambridge Structural Database (CSD) and Mercury facilitate systematic analysis of intermolecular interactions and packing motifs across analogs .
Biological Activity
The compound [5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-fluorobenzoate is a derivative of quinoline, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula for this compound is C17H16ClF N2O2. The structure features a quinoline backbone with a morpholine side chain and a fluorobenzoate moiety, which may contribute to its biological properties.
The biological activity of quinoline derivatives often involves multiple mechanisms, including:
- Enzyme Inhibition : Many quinolines act as inhibitors for various enzymes, including kinases and phosphodiesterases.
- Antimicrobial Properties : Quinoline derivatives have shown efficacy against a range of bacteria and fungi.
- Anticancer Activity : Some studies suggest that quinoline derivatives can induce apoptosis in cancer cells through mitochondrial pathways.
Anticancer Activity
Recent research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance, related quinoline derivatives have been tested against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6l | A549 | 0.46 | Apoptosis via caspase activation |
| 6k | A549 | 3.14 | Mitochondrial pathway induction |
| Positive Control (5-FU) | A549 | 4.98 | Chemotherapeutic agent |
These results highlight the potential of this compound as a candidate for further development as an anticancer agent.
Antimicrobial Activity
Quinoline derivatives have also been explored for their antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including resistant strains. The exact mechanism often involves disruption of bacterial cell membranes or inhibition of nucleic acid synthesis.
Case Studies
- In Vitro Studies : A study on similar quinoline derivatives demonstrated significant cytotoxic effects on human non-small cell lung cancer cells (A549), with IC50 values indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .
- In Vivo Studies : Animal models treated with quinoline derivatives showed reduced tumor growth and improved survival rates, suggesting that these compounds could be effective in clinical settings.
- Enzyme Interaction Studies : Research has indicated that certain quinolines can inhibit carbonic anhydrase, an enzyme implicated in tumor growth and metastasis, further supporting their potential as anticancer agents .
Q & A
Q. What synthetic routes are available for preparing [5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-fluorobenzoate, and how can reaction conditions be optimized?
The compound can be synthesized via nucleophilic substitution or condensation reactions. A representative method involves reacting 5-chloro-8-hydroxyquinoline with morpholin-4-ylmethyl groups under basic conditions (e.g., triethylamine in ethanol) followed by esterification with 2-fluorobenzoyl chloride. Key parameters include temperature control (room temperature for initial steps, reflux for esterification), solvent selection (ethanol or DMF), and purification via recrystallization (e.g., ethanol-water mixtures). Monitoring by HPLC (retention time ~1.35 minutes under QC-SMD-TFA05 conditions) ensures purity .
Q. What analytical techniques are critical for characterizing the structural and electronic properties of this compound?
- X-ray crystallography : Use SHELX for structure refinement and Mercury CSD 2.0 for visualizing intermolecular interactions and crystal packing .
- Spectroscopy : UV-Vis and ¹H NMR (as in ) to confirm proton environments and electronic transitions.
- Mass spectrometry : LCMS (m/z ~772 [M+H]⁺) for molecular weight validation .
- DFT calculations : Analyze bond critical points and ring strain using software like Gaussian at B3LYP/6-31G* level .
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
- HPLC : Track retention time consistency (e.g., 1.35 minutes under QC-SMD-TFA05) .
- Thermogravimetric analysis (TGA) : Assess thermal stability.
- Long-term stability studies : Store aliquots at -20°C (as in ) and monitor degradation via LCMS or NMR over 6–12 months.
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what are the limitations of current models?
- Docking studies : Use AutoDock Vina to simulate binding to targets like PARP-1 (as in ) or integrase enzymes. Validate with experimental IC₅₀ values.
- Molecular dynamics (MD) : Simulate ligand-receptor interactions in explicit solvent (e.g., GROMACS) for ≥100 ns. Limitations include force field inaccuracies for halogen bonding (fluorine interactions) .
- ADMET prediction : SwissADME or pkCSM to estimate bioavailability and toxicity .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
- Principal contradiction analysis : Identify dominant biological pathways (e.g., cytotoxicity vs. enzyme inhibition) using dose-response assays and transcriptomics .
- Comparative assays : Test the compound against isogenic cell lines (e.g., drug-sensitive vs. multidrug-resistant) to isolate mechanisms, as done for HQCl-Pro in .
- Meta-analysis : Reconcile data by normalizing experimental variables (e.g., cell line origin, assay conditions) .
Q. How can crystallographic data inform structure-activity relationships (SAR) for quinoline derivatives?
- Packing similarity analysis : Use Mercury’s Materials Module to compare crystal structures of analogs (e.g., substituent effects on π-π stacking) .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., hydrogen bonds, halogen interactions) to correlate with solubility or potency .
- Twinning analysis : For ambiguous diffraction data, refine using SHELXL’s TWIN/BASF commands .
Q. What methodologies are recommended for studying the compound’s interaction with metal ions or organometallic complexes?
- pH-potentiometry : Determine protonation constants and metal-ligand stoichiometry (e.g., for Ru or Rh complexes, as in ).
- Spectroscopic titration : UV-Vis or ¹H NMR to monitor shifts in λₘₐₓ or proton environments upon metal binding.
- XAS (X-ray absorption spectroscopy) : Probe coordination geometry at metal centers .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
